Triethanolamine-HCl Buffer Outperforms Tris-HCl in Angiotensin-Converting Enzyme (ACE) Activity Detection Sensitivity
In a comparative evaluation of buffer systems for the measurement of angiotensin-converting enzyme (ACE) activity in human serum using the substrate FAPGG, a 100 mmol/L triethanolamine-HCl buffer yielded a significantly higher absorbance change compared to the existing Tris-HCl buffer method [1]. This direct head-to-head comparison demonstrated that TEA-HCl enhanced detection sensitivity for ACE activity measurement, leading to the adoption of TEA-HCl in a modified kinetic procedure and subsequent validation on clinical chemistry analyzers (Hitachi 704 and 911) [1].
| Evidence Dimension | Absorbance change (ΔAbs) in ACE enzymatic assay |
|---|---|
| Target Compound Data | Significantly higher absorbance change (quantitative ΔAbs value not specified in abstract, but statistical significance established) |
| Comparator Or Baseline | Tris-HCl buffer at equivalent concentration (100 mmol/L) |
| Quantified Difference | Significantly higher (p < 0.05); TEA-HCl method validated on Hitachi 704 and 911 analyzers with mean within-run precision CV = 0.8% |
| Conditions | 100 mmol/L buffer, substrate FAPGG, human serum samples, 30°C, pH 7.4 |
Why This Matters
Procurement of TEA-HCl over Tris-HCl for ACE assays directly improves analytical sensitivity and method reproducibility in clinical or research biochemistry settings.
- [1] Kenny AP. The Measurement of Angiotensin-Converting Enzyme in Human Serum. Master Thesis. Cork Regional Technical College; 1997. doi:10.34719/XIEK9282. View Source
